4-Fluoroisocathinone (hydrochloride)
Description
Characterization of 4-Fluoroisocathinone (B13047321) (hydrochloride) as a Novel Psychoactive Substance (NPS)
4-Fluoroisocathinone is identified as a Novel Psychoactive Substance, a term for substances of abuse that are not controlled by international drug conventions but may pose a public health threat. nih.gov These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. ntcrc.orgbertin-bioreagent.com
4-Fluoroisocathinone is structurally related to the cathinone (B1664624) and phenethylamine (B48288) classes of compounds. bertin-bioreagent.comcaymanchem.com Substituted cathinones are derivatives of cathinone, a naturally occurring stimulant found in the Catha edulis plant. unodc.orgnih.gov They are characterized by a phenethylamine core with a ketone group at the beta carbon. ojp.govnih.gov Phenethylamines are a broad class of substances with a shared chemical structure, forming the backbone for many stimulants. unodc.orgnih.gov
While 4-Fluoroisocathinone mimics substituted cathinones and phenethylamines, it is technically classified as an isomer of the controlled substance 4-fluoromethcathinone (flephedrone). caymanchem.comwikipedia.org Its formal chemical name is 1-amino-1-(4-fluorophenyl)-2-propanone, monohydrochloride. caymanchem.com This structural distinction is significant as it can place the compound outside the immediate scope of laws that target specific chemical structures. bertin-bioreagent.comcaymanchem.com
Table 1: Chemical Identity of 4-Fluoroisocathinone (hydrochloride) and Related Compounds
| Compound Name | Formal Name | Molecular Formula | CAS Number |
|---|---|---|---|
| 4-Fluoroisocathinone (hydrochloride) | 1-amino-1-(4-fluorophenyl)-2-propanone, monohydrochloride | C₉H₁₀FNO • HCl | 2093282-02-9 |
| 2-Fluoroisocathinone (hydrochloride) | 1-amino-1-(2-fluorophenyl)-2-propanone, monohydrochloride | C₉H₁₀FNO • HCl | 1909305-71-0 |
| 4-Fluoromethcathinone (Flephedrone) | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one | C₁₀H₁₂FNO | 447-40-5 |
This table is interactive. Click on the headers to sort.
The primary driver for research into 4-Fluoroisocathinone is its emergence as an unscheduled compound. bertin-bioreagent.comcaymanchem.com Clandestine chemists continually modify the molecular structures of existing drugs to create new substances that are not yet regulated by government agencies. ntcrc.org This allows for their sale, often online, under the guise of "research chemicals" or other seemingly innocuous labels. ntcrc.org
The forensic significance of 4-Fluoroisocathinone lies in its potential as a designer drug of abuse. bertin-bioreagent.comcaymanchem.com Forensic laboratories are tasked with identifying these new compounds in seized materials and biological samples. The constant evolution of NPS presents a significant challenge, requiring the continuous development of analytical methods and the maintenance of extensive forensic databases. ntcrc.org As an unscheduled analogue, 4-Fluoroisocathinone represents a moving target for law enforcement and regulatory bodies. ntcrc.org
Historical Context of Novel Psychoactive Substance Emergence and Analogue Design
The phenomenon of designer drugs is not new, with early examples dating back to the modification of morphine in the early 20th century. ntcrc.orgwikipedia.org However, the pace of emergence has accelerated dramatically in the 21st century, driven by the internet and advances in chemical synthesis. nih.govunodc.org The primary motivation behind the creation of NPS is to produce psychoactive agents that evade existing drug control laws. ntcrc.org
The design of NPS, including synthetic cathinones, often involves the systematic modification of a core chemical structure. ojp.gov For cathinones, these modifications can occur at several positions:
The Aromatic Ring: Substitution on the phenyl ring, such as the addition of a fluorine atom in the case of 4-Fluoroisocathinone. ojp.gov
The Alkyl Side Chain: Alterations to the length or branching of the carbon chain. ojp.gov
The Amino Group: Addition of alkyl groups or incorporation into a cyclic structure. ojp.gov
This process of creating structural analogues aims to produce compounds with similar or enhanced pharmacological effects to controlled substances while remaining technically legal until they are specifically scheduled. ntcrc.orgnih.gov This has led to a continuous "cat-and-mouse" game between clandestine chemists and regulators, with hundreds of new substances being identified in recent years. nih.govwikipedia.org
Overview of Current Research Gaps Pertaining to 4-Fluoroisocathinone (hydrochloride)
A significant research gap exists concerning the pharmacological and toxicological properties of 4-Fluoroisocathinone. bertin-bioreagent.comcaymanchem.com Currently, there is a lack of published studies detailing its specific effects on the central nervous system, its potential for dependence, or its metabolic fate in the body. The physiological and toxicological properties of this compound have not been reported. bertin-bioreagent.comcaymanchem.com
For many other synthetic cathinones, research has been conducted to determine their mechanisms of action, such as their interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin). nih.govojp.gov Additionally, studies on related compounds have investigated their in vitro cytotoxicity. nih.gov However, such detailed investigations for 4-Fluoroisocathinone are absent from the current scientific literature. This lack of data means that its potential risks to human health are unknown, which is a major concern for public health and safety. rti.org
Properties
Molecular Formula |
C9H10FNO · HCl |
|---|---|
Molecular Weight |
203.6 |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H |
InChI Key |
LEHXQTGOCZVEKK-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(N)C(C)=O)C=C1.Cl |
Synonyms |
4-FIC |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of 4 Fluoroisocathinone Hydrochloride
The synthesis of 4-Fluoroisocathinone (B13047321), or 1-amino-1-(4-fluorophenyl)-2-propanone, involves the formation of an α-amino ketone structure. While specific proprietary synthesis routes may vary, the general principles of α-amino ketone synthesis provide a likely foundation for its creation.
Overview of Potential Synthetic Routes
The synthesis of α-amino ketones can be approached through several established chemical transformations. These methods are crucial for constructing the core structure of 4-Fluoroisocathinone. Recent advancements in organic chemistry have offered various strategies for the synthesis of α-amino ketones, which are valuable synthons in medicinal chemistry. rsc.org
Potential synthetic strategies applicable to the formation of 4-Fluoroisocathinone include:
Nucleophilic Substitution: A common method involves the reaction of an α-haloketone with an amine. For 4-Fluoroisocathinone, this would likely involve an α-halo-4-fluorophenylpropanone derivative reacting with an ammonia (B1221849) source.
Electrophilic Amination: This approach utilizes an enolate or enol equivalent of a ketone which then reacts with an electrophilic aminating agent. rsc.org
Oxidation of β-amino alcohols: The corresponding β-amino alcohol precursor can be oxidized to yield the α-amino ketone.
Reductive Amination of α-dicarbonyls: The reductive amination of a suitable α-dicarbonyl precursor, such as 1-(4-fluorophenyl)propane-1,2-dione, with ammonia could also yield 4-Fluoroisocathinone.
Identification of Starting Materials and Intermediate Compounds
Based on general synthetic principles for α-amino ketones, the following table outlines potential starting materials and intermediates for the synthesis of 4-Fluoroisocathinone.
| Role in Synthesis | Compound Name | Chemical Structure |
| Starting Material | 4-Fluorobenzaldehyde | C₇H₅FO |
| Starting Material | Nitroethane | C₂H₅NO₂ |
| Intermediate | 1-(4-Fluorophenyl)-2-nitropropene | C₉H₈FNO₂ |
| Intermediate | 1-(4-Fluorophenyl)-2-propanone | C₉H₉FO |
| Intermediate | 1-Bromo-1-(4-fluorophenyl)-2-propanone | C₉H₈BrFO |
| Final Product | 4-Fluoroisocathinone | C₉H₁₀FNO |
Exploration of Isomeric and Analogous Structures
The positioning of the fluorine atom on the phenyl ring and the arrangement of the aminopropanone side chain give rise to several isomers and analogues of 4-Fluoroisocathinone. The analytical differentiation of these closely related compounds is a significant challenge in forensic and analytical chemistry.
Comparative Analysis with Related Fluorinated Cathinones and Isomers
4-Fluoroisocathinone (4-FIC) is a positional isomer of 2-Fluoroisocathinone and 3-Fluoroisocathinone, where the fluorine atom is at the ortho- and meta-positions of the phenyl ring, respectively. It is also a structural isomer of 4-Fluoromethcathinone (4-FMC), a more well-known synthetic cathinone (B1664624).
The differentiation of such isomers often relies on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool, where slight differences in retention times and fragmentation patterns can be observed. researchgate.net For instance, while the mass spectra of positional isomers can be very similar, specific fragment ions may show differing relative abundances. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also a powerful technique for distinguishing between fluorinated isomers due to the sensitivity of the fluorine chemical shift to its electronic environment. researchgate.net
| Compound | Molecular Formula | Structural Difference from 4-FIC | Key Analytical Differentiation Points |
| 4-Fluoroisocathinone (4-FIC) | C₉H₁₀FNO | - | Baseline for comparison. |
| 2-Fluoroisocathinone (2-FIC) | C₉H₁₀FNO | Fluorine at ortho-position. | Different retention time in GC; distinct ¹⁹F NMR chemical shift. |
| 3-Fluoroisocathinone (3-FIC) | C₉H₁₀FNO | Fluorine at meta-position. | Different retention time in GC; distinct ¹⁹F NMR chemical shift. |
| 4-Fluoromethcathinone (4-FMC) | C₁₀H₁₂FNO | Methyl group on the amine; carbonyl at β-position. | Different molecular weight and fragmentation pattern in MS; distinct ¹H and ¹³C NMR spectra. caymanchem.com |
Stereochemical Considerations in Synthesis and Analysis
4-Fluoroisocathinone possesses a chiral center at the α-carbon (the carbon atom attached to both the phenyl ring and the amino group). This means it can exist as two enantiomers, (R)-4-Fluoroisocathinone and (S)-4-Fluoroisocathinone.
The synthesis of a single enantiomer (stereoselective synthesis) or the separation of a racemic mixture (chiral resolution) is a significant aspect of its chemistry. General methods for the stereoselective synthesis of α-amino ketones often employ chiral auxiliaries or catalysts. nih.govmdpi.comnih.gov For instance, the use of chiral N-tert-butanesulfinyl imines has been shown to be effective in the stereoselective synthesis of various amino ketone derivatives. nih.gov
The separation of enantiomers is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. organic-chemistry.org The differential interaction of the enantiomers with the chiral selector allows for their separation and individual analysis.
Structure-Activity Relationship (SAR) Studies for 4-Fluoroisocathinone and Derivatives
The study of how the chemical structure of a compound influences its biological activity is known as Structure-Activity Relationship (SAR). For synthetic cathinones, SAR studies have shown that modifications to the phenyl ring, the alkyl chain, and the amino group can significantly alter their potency and mechanism of action. nih.govnih.gov
While specific SAR studies on 4-Fluoroisocathinone are not extensively published, general principles from related compounds can provide insights. The "isocathinone" structure, where the carbonyl and amino groups are swapped relative to the more common cathinone scaffold, is a significant structural modification. This change is expected to influence how the molecule interacts with biological targets.
Key structural features of 4-Fluoroisocathinone and their potential impact on activity include:
4-Fluoro Substitution: Halogen substitution on the phenyl ring is a common feature in many psychoactive substances. The electronegativity and size of the fluorine atom at the para-position can affect the molecule's metabolic stability and its interaction with receptors. In the broader class of cathinones, para-substitution is known to influence activity. nih.gov
α-Amino Ketone Moiety: The α-amino ketone is a key pharmacophore. The relative positions of the carbonyl and amino groups are critical for activity. The "iso" arrangement in 4-FIC distinguishes it from cathinones like 4-FMC and likely results in a different pharmacological profile.
Unsubstituted Amine: 4-Fluoroisocathinone has a primary amine. In the cathinone series, N-alkylation (e.g., the methyl group in 4-FMC) is known to significantly affect potency and selectivity for different monoamine transporters. nih.gov The primary amine in 4-FIC would be expected to have different properties compared to its N-alkylated counterparts.
Further research is needed to fully elucidate the specific SAR of 4-Fluoroisocathinone and its derivatives to understand how these structural modifications translate into its biological effects.
Design and Synthesis of Novel Analogues
The design and synthesis of novel analogues of 4-Fluoroisocathinone are rooted in the well-established structure-activity relationships (SAR) of the broader synthetic cathinone class. nih.govnih.gov Clandestine and research chemists modify the foundational cathinone structure to create new compounds with altered pharmacological profiles or to circumvent legal restrictions. acs.org These modifications typically occur at three key positions on the cathinone scaffold: the aromatic ring, the aliphatic side chain, and the terminal amino group. acs.org
The rationale behind designing these analogues is often to investigate how specific structural changes influence the compound's interaction with biological targets, primarily the monoamine transporters. nih.gov For instance, the introduction of a fluorine atom at the para-position (4-position) of the phenyl ring, as seen in 4-Fluoroisocathinone, is a common modification explored in many classes of psychoactive compounds. nih.govnih.govnih.gov
A general synthetic approach for creating analogues of 4-Fluoroisocathinone would typically begin with a correspondingly substituted propiophenone. This starting material can undergo a series of reactions, such as alpha-bromination followed by nucleophilic substitution with a desired amine, to yield the target cathinone analogue. This versatile method allows for the introduction of various substituents on the phenyl ring, alteration of the alpha-alkyl chain length, and diversification of the N-alkyl group, enabling a systematic exploration of the SAR.
Impact of Structural Modifications on Pharmacological Interactions (in vitro)
The primary pharmacological effects of synthetic cathinones stem from their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov These compounds can act as either inhibitors (blockers) of neurotransmitter reuptake or as substrates that cause the reverse transport (release) of neurotransmitters. acs.orgnih.gov The specific structural features of an analogue determine its potency, its selectivity for different transporters, and its mechanism of action. nih.gov
Effect of Phenyl Ring Substitution:
The substitution on the aromatic ring is a critical determinant of a cathinone's pharmacological profile. Adding a halogen, such as the fluorine atom in 4-Fluoroisocathinone, significantly impacts activity. In vitro studies on related compounds, such as 4-fluoromethcathinone (flephedrone), show that para-halogenation tends to increase a compound's potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT). acs.orgnih.gov This shift towards higher serotonergic activity is a recurring theme with 4-position substituents on the cathinone ring. nih.gov Research indicates that the steric bulk of the substituent at the para-position plays a key role, with larger groups generally shifting selectivity toward SERT. acs.org
The table below compares the in vitro potency of methcathinone (B1676376) with its 4-fluoro analogue, flephedrone (B607461), at inhibiting human monoamine transporters (hDAT, hNET, hSERT). The data illustrates the increased potency at SERT conferred by the 4-fluoro substituent.
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | DAT/SERT Ratio |
|---|---|---|---|---|
| Methcathinone | 144 | 154 | 3193 | 22.2 |
| Flephedrone (4-FMC) | 329 | 262 | 769 | 2.3 |
Data sourced from Simmler et al. (2013). nih.gov The DAT/SERT ratio is calculated as (IC₅₀ for SERT) / (IC₅₀ for DAT), where a lower number indicates greater selectivity for SERT.
Effect of N-Alkyl and α-Alkyl Group Modification:
Modifications to the amine and the alpha-alkyl group also profoundly alter pharmacological interactions. Increasing the length of the N-alkyl group (e.g., from methyl to ethyl) can enhance potency at the dopamine transporter. frontiersin.org For example, studies on second-generation cathinones show that N-ethyl analogues like N-ethylpentedrone (NEP) and N-ethylpentylone are more potent DAT inhibitors than their N-methyl counterparts. frontiersin.org
The table below presents in vitro data for several pairs of synthetic cathinones, demonstrating how changing the N-alkyl group from methyl to ethyl increases potency for monoamine transporter inhibition.
| Compound | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |
|---|---|---|---|
| Pentedrone | 0.19 | 10.38 | 54.6 |
| N-Ethylpentedrone (NEPD) | 0.03 | 6.41 | 213.7 |
| Pentylone | 0.29 | 1.17 | 4.0 |
| N-Ethylpentylone (NEP) | 0.05 | 0.59 | 11.8 |
| 4-MPD | 0.14 | 5.88 | 42.0 |
| 4-MeAP | 0.06 | 3.89 | 64.8 |
Data sourced from Grelotti et al. (2021). frontiersin.org The DAT/SERT ratio is calculated as (IC₅₀ for SERT) / (IC₅₀ for DAT), where a higher number indicates greater selectivity for DAT.
Advanced Analytical Methodologies for Detection and Characterization of 4 Fluoroisocathinone Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For the analysis of synthetic cathinones like 4-FIC, techniques that couple chromatography with mass spectrometry are particularly powerful, providing both separation and definitive identification. wikipedia.orgwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying many novel psychoactive substances. wikipedia.orgthermofisher.com The method combines the superior separation capability of gas chromatography with the unparalleled identification power of mass spectrometry. colostate.edu In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and affinities for the stationary phase within the GC column. thermofisher.com As each component elutes, it enters the mass spectrometer, where it is ionized, fragmented, and detected, producing a unique mass spectrum that serves as a chemical fingerprint. colostate.edu
In the forensic analysis of 4-Fluoroisocathinone (B13047321), GC-MS provides reliable identification based on retention time and the resulting electron ionization (EI) mass spectrum. swgdrug.org The fragmentation pattern is key to distinguishing it from isomers and other related compounds.
Research Findings: A typical GC-MS analysis of 4-Fluoroisocathinone hydrochloride involves dissolving the analyte in a solvent like chloroform. swgdrug.org The resulting solution is then injected into the GC system. The compound's retention time under specific chromatographic conditions is a primary identifier. Following separation, the molecule undergoes fragmentation in the mass spectrometer. The major fragments observed in the EI mass spectrum are characteristic of the 4-FIC structure.
Below is a table summarizing typical GC-MS parameters and findings for the analysis of 4-Fluoroisocathinone.
Table 1: GC-MS Parameters and Findings for 4-Fluoroisocathinone
| Parameter | Value / Description | Source |
|---|---|---|
| Sample Preparation | ~4 mg/mL in chloroform | swgdrug.org |
| Instrument | Agilent gas chromatograph with MS detector | swgdrug.org |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | swgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 30 min | swgdrug.org |
| Retention Time | 5.367 min | swgdrug.org |
| MS Scan Range | 34-550 amu | swgdrug.org |
| Major Mass Fragments (m/z) | 167, 151, 136, 133, 125, 122, 107, 95, 81, 75, 70, 57, 51, 43 | swgdrug.org |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-HRMS/MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is an essential analytical technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org It is particularly advantageous for compounds that are non-volatile, thermally labile, or of high molecular weight, which may not be suitable for GC-MS without derivatization. researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) further enhances selectivity and allows for the quantification of analytes at trace levels in complex biological matrices like urine and blood. rsc.orgnih.gov
For synthetic cathinones, LC-MS/MS is a preferred method in clinical and forensic toxicology. nih.gov The initial LC separation, often using reverse-phase columns, separates the target analyte from matrix interferences. routledge.com The analyte then enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI). bu.edu In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and characteristic product ions are monitored, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high specificity and sensitivity. nih.gov
Research Findings: While specific validated LC-MS/MS methods for 4-Fluoroisocathinone are not extensively detailed in the literature, methods for structurally similar cathinones are well-established and directly applicable. nih.gov These methods are validated for parameters such as linearity, precision, accuracy, and freedom from matrix effects and carryover. nih.gov The high resolving power of LC is also ideal for separating isomers, which have identical masses and cannot be differentiated by MS alone. thermofisher.com
Table 2: General Approach for LC-MS/MS Analysis of Synthetic Cathinones
| Step / Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Separation | High-performance liquid chromatography (HPLC) separates the compound from complex mixtures. | rsc.org |
| Ionization | Electrospray ionization (ESI) is commonly used to generate gas-phase ions from the liquid eluent. | bu.edu |
| Mass Analysis | A triple quadrupole or ion trap mass spectrometer is often used. | thermofisher.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.gov |
| Application | Detection and quantification in biological samples (e.g., urine, blood) for forensic and clinical cases. | nih.gov |
High-Performance Liquid Chromatography (HPLC) in Research and Forensic Analysis
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. gmi-inc.com It operates by forcing a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure. forensicfield.blog This high pressure allows for the use of smaller packing particles, which provides a much higher resolution and faster analysis time compared to traditional column chromatography. forensicfield.blog In forensic science, HPLC is widely used for drug analysis, toxicology screenings, and the determination of impurities. routledge.comgmi-inc.com
When coupled with a detector, such as a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, HPLC can quantify known compounds by comparing peak areas to those of reference standards. nih.gov This makes it invaluable for determining the purity of seized drug samples and for quantifying drug concentrations in various matrices. turkjps.org Approximately 80% of all HPLC separations are performed in the reversed-phase mode, which is of major importance in forensic drug analysis. ojp.gov
Research Findings: Validated HPLC-DAD methods have been developed for the simultaneous determination of various cathinone (B1664624) derivatives in urine. nih.gov These methods typically involve a solid-phase extraction (SPE) step to clean up and concentrate the sample, followed by chromatographic separation on a suitable column, such as a pentafluorophenyl (PFP) column. nih.gov The method is then validated for linearity, precision, and recovery. nih.gov Such methodologies can be readily adapted for the quantification of 4-Fluoroisocathinone in forensic and research settings.
Table 3: Key Features of HPLC Methods for Cathinone Analysis
| Feature | Description | Source |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) for cleanup and concentration of analytes from urine. | nih.gov |
| Separation Column | Kinetex PFP (pentafluorophenyl) columns are effective for separating cathinone derivatives. | nih.gov |
| Mobile Phase | Typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer. | nih.gov |
| Detection | Diode Array Detection (DAD) allows for monitoring at specific wavelengths (e.g., 262 nm for some cathinones). | nih.gov |
| Quantification | The method is linear over a specific concentration range, with defined limits of detection (LOD) and quantification (LOQ). | nih.gov |
Spectroscopic Identification and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique based on the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate at specific frequencies. These absorption frequencies correspond to the functional groups present in the molecule, making IR spectroscopy an excellent tool for qualitative analysis. lumenlearning.comlibretexts.org The region of the spectrum from 4000 to 1400 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations for groups like C=O (carbonyl), O-H (hydroxyl), and N-H (amine) appear. libretexts.org
For 4-Fluoroisocathinone, which contains a ketone (C=O), an amine (NH₂), and an aromatic ring, IR spectroscopy can confirm the presence of these key functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for rapid analysis with minimal sample preparation. spectroscopyonline.com
Research Findings: The IR spectrum of 4-Fluoroisocathinone hydrochloride shows several characteristic absorption bands. The presence of a strong band around 1722 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone. swgdrug.org Bands in the region of 2500-3000 cm⁻¹ can be attributed to C-H and N-H stretching vibrations. swgdrug.orgpressbooks.pub The aromatic ring gives rise to C=C stretching bands around 1601 cm⁻¹ and 1514 cm⁻¹. swgdrug.orglibretexts.org The C-F stretch is also an important feature.
Table 4: Characteristic Infrared Absorption Bands for 4-Fluoroisocathinone HCl
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 2949, 2870, 2727, 2590 | C-H and N-H stretching | swgdrug.org |
| 1722 | C=O (Ketone) stretching | swgdrug.org |
| 1601, 1514 | C=C (Aromatic ring) stretching | swgdrug.org |
| 1471 | C-H bending | swgdrug.org |
| 1238 | C-N stretching / C-F stretching region | swgdrug.org |
| 850, 806 | C-H (Aromatic out-of-plane) bending | swgdrug.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the exact structure of an organic molecule. It is based on the measurement of absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. ¹H (proton) and ¹³C NMR are the most common types, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govnih.gov For forensic purposes, NMR can definitively identify a substance and distinguish it from its isomers, which is often challenging with other techniques. nih.gov
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin splitting). Two-dimensional NMR techniques like COSY and HMBC can further establish the connectivity between atoms. nih.govhyphadiscovery.com
Research Findings: The ¹H NMR spectrum of 4-Fluoroisocathinone hydrochloride provides clear signals that can be assigned to the different protons in the molecule. swgdrug.org The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.3-7.5 ppm). The proton on the chiral carbon adjacent to the amine group appears as a distinct signal, and the methyl protons appear as a singlet in the upfield region. The use of deuterated solvents like D₂O is common for sample preparation. swgdrug.org
Table 5: ¹H NMR Data for 4-Fluoroisocathinone HCl
| Chemical Shift (ppm) | Multiplicity | Proton Assignment | Source |
|---|---|---|---|
| ~7.47 | Multiplet | Aromatic protons | swgdrug.org |
| ~5.37 | Singlet / Quartet | CH proton (α to amine) | swgdrug.org |
| ~2.18 | Singlet | CH₃ (Methyl) protons | swgdrug.org |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity may be simplified in some reports.
Mass Spectrometry Fragmentation Patterns for Compound Identification
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for identifying novel psychoactive substances (NPS) like 4-fluoroisocathinone. nih.gov The electron ionization (EI) process in GC-MS bombards the molecule with high-energy electrons, causing it to break apart into charged fragments in predictable ways. nih.govchemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratios of these fragments.
For cathinone derivatives, fragmentation typically occurs at the Cα–Cβ bond, leading to the formation of characteristic iminium ions. nih.gov Another common fragmentation involves cleavage adjacent to the carbonyl group. libretexts.org However, the EI mass spectra of positional isomers, such as 2-, 3-, and 4-fluorocathinones, are often very similar, which makes unequivocal identification challenging with this method alone. researchgate.netresearchgate.net For instance, the fluorophenyl cation at m/z 95 is a common fragment for fluorinated cathinones but does not distinguish between isomers. nih.gov
The mass spectrum for 4-fluoroisocathinone (hydrochloride) shows several key fragments. swgdrug.org Analysis of related fluorinated cathinones using tandem mass spectrometry (MS/MS) reveals more detailed fragmentation pathways that can aid in identification. For example, in meta-fluoromethcathinone, an intense ion at m/z 133 is observed, which is less prominent in the para-isomer, offering a potential way to differentiate them. researchgate.net This differentiation is achieved through the product ion spectrometry of ions generated by chemical ionization (CI), which can highlight subtle structural differences. researchgate.netnih.gov
| m/z Value | Potential Fragment Ion/Structure | Significance in Identification |
|---|---|---|
| 167 | Molecular Ion [M]+ (of free base) | Indicates the molecular weight of the parent compound. Often weak or absent in EI spectra of cathinones. researchgate.net |
| 123 | Fluorobenzoyl cation [FC6H4CO]+ | Common fragment in fluorinated cathinones resulting from Cα-Cβ cleavage. nih.gov |
| 95 | Fluorophenyl cation [FC6H4]+ | Results from the loss of carbon monoxide from the fluorobenzoyl cation. nih.gov |
| 75 | [C6H3]+ fragment | A common fragment in the breakdown of the aromatic ring. nih.govswgdrug.org |
| 43 | Acetyl cation [CH3CO]+ | A characteristic fragment for 4-fluoroisocathinone. swgdrug.org |
Development and Validation of Analytical Reference Standards
The accurate identification and quantification of 4-fluoroisocathinone in forensic samples depend on the availability of high-purity analytical reference materials. nih.gov These standards are essential for calibrating analytical instruments and validating methods. usp.org Commercial suppliers produce analytical reference standards for 4-fluoroisocathinone (hydrochloride), which are intended for research and forensic applications. caymanchem.com
The preparation of a certified reference material (CRM) is a meticulous process. cerilliant.com It typically begins with the custom chemical synthesis of the target compound. cerilliant.comnih.gov The synthesis must be well-documented to ensure traceability. eurofins.com Following synthesis, the material undergoes extensive purification, which may involve techniques like recrystallization or large-scale chromatography to achieve a high degree of purity, often aiming for 98% or higher. caymanchem.comeurofins.com
Certification involves a comprehensive characterization of the material to confirm its identity and determine its purity. cerilliant.comeurofins.com A suite of orthogonal analytical techniques is employed, such as:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. nih.govswgdrug.org
Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern. nih.govcaymanchem.com
Infrared (IR) Spectroscopy to identify functional groups. swgdrug.orgwiley.com
Chromatographic techniques (e.g., HPLC, GC) to assess purity and identify any impurities. nih.gov
The final certified reference material is accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and storage conditions, and provides traceability to recognized standards, such as those from ISO-accredited programs. cerilliant.comeurofins.com For example, Cayman Chemical provides a ≥98% pure crystalline solid of 4-fluoroisocathinone (hydrochloride) with documented stability of ≥ 5 years when stored at -20°C. caymanchem.com
Once a reference standard is available, analytical methods for detecting 4-fluoroisocathinone must be validated to ensure they are reliable, consistent, and fit for purpose. nih.gov Method validation is a requirement under international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov The key validation parameters include selectivity, sensitivity, accuracy, and precision. nih.govnih.gov
| Parameter | Description | Importance for 4-Fluoroisocathinone Analysis |
|---|---|---|
| Selectivity/Specificity | The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov | Crucial for distinguishing 4-fluoroisocathinone from its structural isomers (e.g., 2- and 3-fluoroisocathinone) and other cathinone analogues that may be present in seized samples. |
| Sensitivity (LOD/LOQ) | The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov | Ensures the method can detect trace amounts of the substance, which is important for analyzing samples with low concentrations of the drug. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.gov | Ensures that the measured quantity of 4-fluoroisocathinone in a sample is a true representation of its actual concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD). nih.gov | Demonstrates the reproducibility and repeatability of the method, ensuring consistent results across different analyses, analysts, and laboratories. |
Challenges in Forensic Identification and Differentiation of Isomers
A significant challenge in the forensic analysis of synthetic cathinones is the existence of numerous structural isomers. researchgate.net Positional isomers, where a functional group (like the fluorine atom in fluorocathinones) is at a different position on the aromatic ring (ortho-, meta-, or para-), often produce nearly identical mass spectra under standard GC-EI-MS conditions. researchgate.netresearchgate.netnih.gov This similarity complicates their unambiguous identification.
To overcome this, forensic laboratories employ more advanced analytical strategies. Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like chemical ionization (CI), is a powerful tool for isomer differentiation. researchgate.netnih.gov In this approach, a specific precursor ion (e.g., the [M+H-HF]+ ion) is selected and fragmented, and the resulting product ion spectrum is analyzed. researchgate.netnih.gov N-alkylated ortho-, meta-, and para-fluorocathinones have been successfully differentiated using this method, as the position of the fluorine atom influences the fragmentation pathways, leading to unique product ion spectra. researchgate.netnih.gov
Other strategies include:
Gas Chromatography-Infrared Detection (GC-IRD): This technique provides information about the molecule's vibrational structure, which can differ between isomers. mdpi.com
Liquid Chromatography with Photodiode Array Detection (LC-PDA): The ultraviolet (UV) spectra of isomers can exhibit subtle differences that, when combined with retention time data, can aid in differentiation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine screening tool, NMR provides definitive structural information and is invaluable for differentiating isomers in reference materials. nih.gov
Comprehensive spectral databases are indispensable tools in modern forensic science for the identification of NPS. mdpi.comresearchgate.net These libraries contain vast collections of analytical data, primarily mass spectra, for thousands of known drugs, metabolites, and related compounds. researchgate.netwiley.comcaymanchem.com When an unknown substance is analyzed, its mass spectrum is compared against the entries in the database. mdpi.com A match with a high-quality library entry, combined with matching retention time, provides strong evidence for the compound's identity.
Several key spectral libraries are used by forensic laboratories:
Wiley's Mass Spectra of Designer Drugs: An annually updated database that includes data for the latest NPS, sourced from both legal and underground literature. wiley.comforensicmag.com The 2024 release contains over 35,000 mass spectra. wiley.com
Cayman Spectral Library: A free, searchable GC-MS database containing spectra for over 2,000 of Cayman Chemical's forensic drug standards, which is updated several times a year. caymanchem.comcaymanchem.com
SWGDRUG Mass Spectral Library: A library developed by the Scientific Working Group for the Analysis of Seized Drugs that is widely used in forensic laboratories. nih.gov
These databases are crucial for keeping pace with the rapid emergence of new substances like 4-fluoroisocathinone. mdpi.com By providing access to curated and verified spectral data from authenticated reference materials, these libraries enable forensic chemists to identify novel compounds quickly and confidently, even if a physical reference standard is not yet available in their lab. nih.govresearchgate.net
Pharmacological Characterization of 4 Fluoroisocathinone Hydrochloride in in Vitro Systems
Monoamine Transporter Interactions and Neurotransmitter Reuptake Inhibition
The primary mechanism of action for many psychoactive cathinone (B1664624) derivatives involves interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. nih.govnih.gov These interactions are typically quantified through in vitro assays using human embryonic kidney 293 (HEK 293) cells that express the specific human transporters. nih.govnih.gov
Dopamine Transporter (DAT) Binding and Inhibition Kinetics (in vitro)
There are no published scientific studies detailing the binding affinity (K_i) or the half-maximal inhibitory concentration (IC_50) of 4-Fluoroisocathinone (B13047321) (hydrochloride) at the human dopamine transporter (DAT). Research into the kinetics of its interaction, which would clarify whether it binds competitively or non-competitively, has also not been reported. nih.govnih.govnih.gov
| Parameter | Value | Reference |
| Binding Affinity (K_i) | Data Not Available | N/A |
| Inhibition (IC_50) | Data Not Available | N/A |
Serotonin Transporter (SERT) Binding and Inhibition Kinetics (in vitro)
The interaction profile of 4-Fluoroisocathinone (hydrochloride) with the human serotonin transporter (SERT) has not been characterized in the available scientific literature. Consequently, data on its binding affinity and inhibitory potency are absent. nih.govnih.gov The mechanism of inhibition, whether competitive or uncompetitive, remains undetermined. elifesciences.org
| Parameter | Value | Reference |
| Binding Affinity (K_i) | Data Not Available | N/A |
| Inhibition (IC_50) | Data Not Available | N/A |
Norepinephrine Transporter (NET) Binding and Inhibition Kinetics (in vitro)
Specific in vitro data quantifying the binding and inhibition kinetics of 4-Fluoroisocathinone (hydrochloride) at the human norepinephrine transporter (NET) are not available. Studies on related cathinones show a wide range of potencies at NET, highlighting the need for specific experimental evaluation. d-nb.infonih.govnih.gov
| Parameter | Value | Reference |
| Binding Affinity (K_i) | Data Not Available | N/A |
| Inhibition (IC_50) | Data Not Available | N/A |
Mechanisms of Transporter-Mediated Neurotransmitter Release (in vitro)
Psychoactive compounds can interact with monoamine transporters as either inhibitors (blockers) that prevent neurotransmitter reuptake or as substrates (releasers) that cause reverse transport of neurotransmitters. nih.govnih.gov This distinction is critical to a compound's pharmacological profile. In vitro assays, such as neurotransmitter efflux studies in preloaded cells or electrophysiological measurements, are used to determine this mechanism. nih.govnih.govyoutube.com
To date, no studies have been published that investigate whether 4-Fluoroisocathinone (hydrochloride) acts as an inhibitor or a releasing agent at dopamine, serotonin, or norepinephrine transporters.
Receptor Binding Profiles and Ligand Interactions (in vitro)
Beyond transporters, many centrally active compounds are screened for their affinity at a wide range of neurotransmitter receptors to identify potential on-target and off-target effects. bohrium.com
Affinity for Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
The serotonin system includes numerous receptor subtypes that mediate diverse physiological and behavioral effects. jci.orgcreative-biolabs.com The 5-HT1A, 5-HT2A, and 5-HT2C receptors, in particular, are important targets for many therapeutic agents and are implicated in the effects of psychoactive substances. researchgate.netnih.govnih.gov Radioligand binding assays are typically used to determine a compound's affinity for these receptors. researchgate.netyoutube.com
There is no reported data in the scientific literature regarding the binding affinity of 4-Fluoroisocathinone (hydrochloride) for the 5-HT1A, 5-HT2A, 5-HT2C, or any other serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (K_i) | Reference |
| 5-HT1A | Data Not Available | N/A |
| 5-HT2A | Data Not Available | N/A |
| 5-HT2C | Data Not Available | N/A |
Interaction with Other Neurotransmitter Receptors and Sigma Receptors (in vitro)
Synthetic cathinones generally exhibit their primary mechanism of action through interactions with monoamine transporters. nih.govjscimedcentral.com Their affinity for other neurotransmitter receptors is typically lower. nih.gov However, to fully characterize a novel psychoactive substance, binding assays are often performed across a panel of receptors to identify potential off-target effects.
Studies on a range of synthetic cathinones have shown that while their main targets are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, some compounds show measurable affinity for various neurotransmitter receptors, though often in the micromolar range, indicating lower potency compared to their transporter interactions. nih.gov
Sigma Receptors: Sigma receptors, classified as σ1 and σ2, are unique intracellular chaperone proteins involved in a variety of cellular functions and are targets for many psychoactive drugs. mdpi.com There is currently a lack of specific data detailing the binding affinity of 4-Fluoroisocathinone at sigma receptors. However, the investigation of such interactions is a crucial component of neuropharmacological profiling. For instance, studies on other novel psychoactive substances, such as 4-isobutylmethcathinone, have included receptor binding assays that assess activity at dopamine and adrenergic receptors. mdpi.com The interaction of various drugs with sigma receptors can modulate the activity of major neurotransmitter systems, including the dopaminergic and serotonergic systems. mdpi.com
Comparative In Vitro Neuropharmacology with Established Stimulants and Cathinones
The pharmacology of synthetic cathinones is diverse, with compounds acting as potent transporter blockers similar to cocaine, while others act as transporter substrates that induce neurotransmitter release, similar to amphetamine. nih.govnih.gov This mechanistic diversity is rooted in subtle structural variations. The introduction of a β-keto group, which defines the cathinone class, generally increases polarity and can influence potency compared to amphetamine analogues. nih.govresearchgate.net
The primary psychostimulant effects of synthetic cathinones are driven by their ability to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT). nih.govnih.gov The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) value, with lower values indicating greater potency.
While specific IC50 values for 4-Fluoroisocathinone are not available in the cited literature, data from structurally related cathinones and established stimulants provide a comparative context. For example, flephedrone (B607461) (4-fluoromethcathinone), a close structural analog, acts as a preferential dopamine and norepinephrine uptake inhibitor. nih.govnih.gov Studies on a wide array of cathinones show a broad range of potencies at the three monoamine transporters. nih.govresearchgate.net For instance, some pyrrolidine-containing cathinones like MDPV are highly potent and selective DAT/NET inhibitors, whereas ring-substituted cathinones like mephedrone (B570743) are more non-selective inhibitors. nih.govnih.gov
Table 1: Comparative Monoamine Transporter Inhibition Potencies (IC50, nM)
Data for compounds other than 4-Fluoroisocathinone are from Simmler et al. (2013). nih.gov N/A: Data not available in the cited literature.
Small modifications to the chemical structure of cathinones can lead to significant changes in their binding affinity and selectivity for monoamine transporters. The introduction of halogen atoms, such as the fluorine in 4-Fluoroisocathinone, is a common modification in designer drugs that can alter a compound's pharmacological profile. nih.gov For example, a comparative study of methcathinone (B1676376) analogs showed that adding a 4-chloro or 4-bromo substitution increased potency at the serotonin transporter relative to the parent compound, methcathinone. nih.gov Similarly, the addition of a 4-fluoro group to methcathinone to create flephedrone (4-FMC) results in a compound that, like methamphetamine, is a preferential inhibitor of dopamine and norepinephrine uptake. nih.govnih.gov
The nature of the substituent on the amino group and the length of the α-carbon chain also dramatically influence activity. For instance, α-pyrrolidinophenones (cathinones containing a pyrrolidine (B122466) ring) generally show high affinity and potency for DAT and NET but very low affinity for SERT. nih.gov
Cellular and Molecular Assays for Pharmacological Activity Assessment
The in vitro characterization of compounds like 4-Fluoroisocathinone relies on a suite of established cellular and molecular assays designed to quantify interactions with specific biological targets.
To study the interaction of drugs with specific human monoamine transporters in a controlled environment, researchers widely use recombinant cell lines. nih.gov Human Embryonic Kidney 293 (HEK 293) cells are frequently used for this purpose. nih.govnih.gov These cells can be stably transfected with the genes encoding for the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. nih.govnih.gov This approach allows for the study of a pure population of a single transporter type, avoiding the complexities of native tissue which contains multiple transporter systems. nih.gov
Madin-Darby Canine Kidney (MDCK) cells are another valuable tool, particularly for studying drug transport and permeability. conceptlifesciences.comcreative-bioarray.com These cells form polarized monolayers that can model biological barriers like the intestinal epithelium. creative-bioarray.comnih.gov MDCK cells can also be transfected to express specific human transporters, such as P-glycoprotein (MDR1), to investigate a compound's potential as a substrate or inhibitor of efflux pumps. conceptlifesciences.comnih.govgiffordbioscience.com Chinese Hamster Ovary (CHO) cells are also utilized in a similar fashion for studying transporter-mediated uptake. creative-bioarray.com
Two primary types of assays are employed to measure a compound's activity at monoamine transporters: radioligand binding assays and transporter uptake assays, which can use either radioactive or fluorescent substrates.
Radioligand Binding Assays: These assays are considered the "gold standard" for determining the binding affinity (Ki) of a compound to a receptor or transporter. oncodesign-services.commoleculardevices.com The technique involves incubating cell membranes expressing the target transporter with a fixed concentration of a radiolabeled ligand (a molecule that binds to the transporter and is tagged with a radioactive isotope). oncodesign-services.comnih.gov Various concentrations of the unlabeled test compound (e.g., 4-Fluoroisocathinone) are added to compete for binding with the radioligand. By measuring the concentration of the test compound that displaces 50% of the radioligand (the IC50 value), the binding affinity (Ki) can be calculated. oncodesign-services.com
Fluorescent Dye-Based Assays: These assays measure the functional activity of transporters, specifically their ability to uptake substrates into the cell. creative-bioarray.com They offer a non-radioactive alternative to traditional uptake assays. In this method, cells expressing the transporter of interest are exposed to a fluorescent substrate that mimics natural monoamine neurotransmitters. creative-bioarray.com When the transporter is active, it carries the fluorescent dye into the cell, leading to an increase in intracellular fluorescence that can be measured with a plate reader. To determine the inhibitory potency of a test compound, the assay is run in the presence of varying concentrations of the compound, and the concentration that inhibits 50% of the fluorescent substrate uptake (IC50) is determined. creative-bioarray.com
Table of Mentioned Compounds
Information regarding the metabolic pathways and biotransformation of 4-Fluoroisocathinone (hydrochloride) is not available in published scientific literature.
Following a comprehensive search of scientific databases and public information, no studies detailing the metabolic fate of the specific chemical compound 4-Fluoroisocathinone (hydrochloride), also known as 4-FIC or 1-amino-1-(4-fluorophenyl)-2-propanone, were identified.
Product information from chemical suppliers explicitly states that the physiological and toxicological properties of 4-Fluoroisocathinone (hydrochloride) have not been reported. caymanchem.com This lack of research extends to its biotransformation and metabolic pathways. Therefore, it is not possible to provide scientifically accurate content for the requested sections on its in vitro metabolic profiling or Phase I metabolic transformations.
Research is available for other structurally related synthetic cathinones and fluorinated compounds. For instance, studies have detailed the metabolism of substances like 4-fluoromethcathinone (4-FMC) caymanchem.comglpbio.com, various methylmethcathinone (MMC) isomers nih.govnih.gov, and 4-fluoroamphetamine (4-FA). nih.gov These investigations typically employ methods such as liver microsomal incubations, hepatocyte studies, and analysis using mass spectrometry to identify metabolites formed through pathways like N-dealkylation and hydroxylation. nih.govfrontiersin.org However, due to the strict requirement to focus solely on 4-Fluoroisocathinone (hydrochloride), the findings for these other compounds cannot be presented as representative.
Without dedicated scientific investigation into 4-Fluoroisocathinone, any discussion of its metabolic pathways would be speculative and fall outside the required standards of scientific accuracy.
Metabolic Pathways and Biotransformation of 4 Fluoroisocathinone Hydrochloride
Elucidation of Phase I Metabolic Transformations
Carbonyl Reduction and Other Reductive Processes
A principal Phase I metabolic pathway for synthetic cathinones, including 4-Fluoroisocathinone (B13047321), is the reduction of the carbonyl (keto) group. researchgate.netresearchgate.net This biotransformation converts the β-keto moiety into a secondary alcohol, yielding the corresponding alcohol metabolite, 4-fluoroisocathinol. This reaction is a significant step, as it introduces a polar hydroxyl group, which can then serve as a site for subsequent Phase II conjugation reactions. youtube.compharmacy180.com
The reduction of aldehydes and ketones is catalyzed by non-microsomal enzymes known as aldo-keto reductases (AKRs) and other carbonyl-reducing enzymes (CREs). pharmacy180.comresearchgate.netnih.gov These enzymes are typically located in the cytosol of hepatocytes and utilize NAD(P)H as a cofactor. researchgate.net For cathinone (B1664624) derivatives, this reductive pathway is often a major route of metabolism. researchgate.netresearchgate.net
Table 1: Overview of Carbonyl Reduction of 4-Fluoroisocathinone
| Feature | Description | Reference |
| Reaction Type | Phase I, Reductive | nih.gov |
| Substrate | 4-Fluoroisocathinone | N/A |
| Key Transformation | Reduction of the β-keto group to a secondary alcohol | researchgate.netpharmacy180.com |
| Primary Metabolite | 4-Fluoroisocathinol | N/A |
| Enzyme Class | Aldo-keto reductases (AKRs), Carbonyl reductases (CREs) | pharmacy180.comresearchgate.net |
| Cellular Location | Cytosol | researchgate.net |
Investigation of Phase II Metabolic Conjugations
Following Phase I functionalization, 4-Fluoroisocathinone and its metabolites undergo Phase II conjugation reactions. These reactions involve attaching endogenous polar molecules to the substance, which drastically increases its water solubility and prepares it for elimination. uomus.edu.iqreactome.org
Glucuronidation Pathways and Glucuronide Metabolite Identification
Glucuronidation is a predominant Phase II metabolic pathway for a vast array of compounds, including synthetic cathinones and their metabolites. frontiersin.orgnih.govwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iq The enzymes responsible for this transfer are UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. reactome.orgnih.gov
The primary site for glucuronidation of 4-Fluoroisocathinone metabolites is the hydroxyl group formed during the carbonyl reduction of the parent compound. researchgate.netyoutube.com The resulting alcohol metabolite, 4-fluoroisocathinol, serves as an ideal substrate for UGTs. The formation of glucuronide conjugates is a critical detoxification step that facilitates the excretion of the substance in urine or bile. uomus.edu.iqnih.gov Studies on analogous compounds, such as 4F-PHP, have successfully identified metabolites that have undergone both reduction and subsequent glucuronidation. researchgate.net
Table 2: Characterization of Glucuronidation in Cathinone Metabolism
| Feature | Description | Reference |
| Reaction Type | Phase II, Conjugation | uomus.edu.iqslideshare.net |
| Substrate | Hydroxylated Phase I metabolites (e.g., 4-fluoroisocathinol) | youtube.com |
| Conjugated Moiety | Glucuronic Acid | wikipedia.org |
| Enzyme Class | UDP-glucuronosyltransferases (UGTs) | nih.govwikipedia.org |
| Resulting Product | Glucuronide conjugate (highly water-soluble) | uomus.edu.iqresearchgate.net |
| Significance | Major pathway for detoxification and elimination of cathinones | frontiersin.orgnih.gov |
Other Conjugation Reactions
While glucuronidation is a major pathway, other Phase II conjugation reactions can also contribute to the metabolism of synthetic cathinones. nih.govuomus.edu.iq These alternative pathways include sulfation, acetylation, and methylation. nih.govresearchgate.net Sulfation involves the transfer of a sulfonate group to a hydroxyl or amino group, a reaction catalyzed by sulfotransferases (SULTs). nih.gov For some synthetic cathinones, N-acetylation has also been observed as a metabolic route. researchgate.net These pathways, like glucuronidation, typically terminate the pharmacological activity of the compound and increase its polarity, although often to a lesser extent than glucuronidation. slideshare.net
Enzymatic Contributions to 4-Fluoroisocathinone (hydrochloride) Metabolism
The biotransformation of 4-Fluoroisocathinone is mediated by a diverse set of enzymes located within liver cells. nih.gov These include both the well-known Cytochrome P450 system and other crucial hepatic enzymes.
Identification of Cytochrome P450 (CYP) Isoforms Involved
The Cytochrome P450 (CYP) superfamily of enzymes, found mainly in the endoplasmic reticulum, are central to Phase I metabolism, primarily catalyzing oxidative reactions. proteopedia.orgyoutube.com While carbonyl reduction is often handled by other enzyme systems, CYP isoforms are responsible for other potential Phase I biotransformations of cathinones, such as hydroxylation on the aromatic ring or alkyl chain, and N-dealkylation. researchgate.netresearchgate.net
Table 3: CYP Isoforms Implicated in the Metabolism of Synthetic Cathinones
| CYP Isoform | Role in Metabolism of Analogous Cathinones | Reference |
| CYP2D6 | Major enzyme for mephedrone (B570743) metabolism | researchgate.net |
| CYP1A2 | Involved in N-ethylhexedrone metabolism | researchgate.net |
| CYP2C19 | Involved in N-ethylhexedrone metabolism | researchgate.net |
| CYP3A4 | Metabolizes over 50% of marketed drugs; likely contributor | proteopedia.orgnih.gov |
Role of Other Hepatic Enzymes in Biotransformation
Beyond the CYP450 system, other hepatic enzymes play indispensable roles in the metabolism of 4-Fluoroisocathinone. As previously noted, the significant pathway of carbonyl reduction is not catalyzed by CYP enzymes but by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CREs). pharmacy180.comresearchgate.netnih.gov
Phase II conjugation reactions are also mediated by distinct enzyme families. Glucuronidation is exclusively carried out by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes. nih.govwikipedia.org Sulfation, another potential conjugation pathway, is catalyzed by cytosolic sulfotransferases (SULTs). nih.gov The coordinated action of these different enzyme systems ensures the efficient biotransformation and subsequent elimination of the compound.
Table 4: Key Hepatic Enzymes in 4-Fluoroisocathinone Metabolism
| Metabolic Reaction | Enzyme Family | Cellular Location | Reference |
| Carbonyl Reduction | Aldo-Keto Reductases (AKRs), Carbonyl Reductases (CREs) | Cytosol | pharmacy180.comresearchgate.netnih.gov |
| Oxidative Pathways | Cytochrome P450 (CYP) Superfamily | Endoplasmic Reticulum | proteopedia.orgyoutube.com |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum | nih.govwikipedia.org |
| Sulfation | Sulfotransferases (SULTs) | Cytosol | nih.gov |
Comparative Metabolism Studies Across Species and Analogues
Understanding the metabolism of a novel substance is crucial for evaluating its pharmacological and toxicological profile. For 4-Fluoroisocathinone (4-FIC), this involves in vitro studies using liver preparations from various species and comparing its metabolic pathways to those of well-documented cathinone analogues.
Assessment of In Vitro Species Differences in Metabolic Profiles
Direct comparative metabolic studies on 4-Fluoroisocathinone across different species are not extensively detailed in current scientific literature. However, by drawing inferences from the metabolism of other synthetic cathinones and general principles of xenobiotic biotransformation, a likely metabolic profile and its species-dependent variations can be proposed. In vitro models, such as primary hepatocytes and liver microsomes from humans, rats, and mice, are standard tools for these assessments. nih.govnih.gov These models show that while metabolic pathways are often qualitatively similar across species, the quantitative rates of metabolite formation can vary significantly. rug.nlnih.gov
The primary metabolic reactions anticipated for 4-Fluoroisocathinone, a primary amine, include the reduction of its β-keto group to form the corresponding amino alcohol, 1-(4-fluorophenyl)-1-amino-2-propanol. This is a common pathway for nearly all synthetic cathinones. mdpi.com Other potential, though less documented, pathways could involve hydroxylation of the phenyl ring or metabolic cleavage of the fluorine atom (defluorination), which has been observed for other fluorinated compounds. researchgate.net
Species differences are expected due to variations in the expression and activity of cytochrome P450 (CYP) enzymes and other metabolic enzymes. nih.govrug.nl For instance, rodents are known to have higher rates of hepatic metabolism for many compounds compared to humans. nih.gov The specific CYP isoforms involved in 4-FIC metabolism would dictate the metabolite profile, and the relative abundance of these isoforms differs between humans, rats, and mice, leading to quantitative variations in the metabolites produced. nih.gov
Table 1: Postulated In Vitro Metabolites of 4-Fluoroisocathinone and Anticipated Species Differences
| Metabolite Name | Metabolic Pathway | Anticipated Presence in In Vitro Systems |
| 1-(4-fluorophenyl)-1-amino-2-propanol | β-Keto Reduction | Human: Major Rat: Major Mouse: Major |
| 4-fluoro-norephedrine / 4-fluoro-norpseudoephedrine | β-Keto Reduction (Stereoisomers) | Formation is highly likely in all species, with potential species-dependent stereoselectivity. |
| Hydroxy-4-fluoroisocathinone | Aromatic Hydroxylation | Human: Minor/Trace Rat: Minor Mouse: Minor (The fluorine atom may hinder this pathway). |
| Ammonia (B1221849) | Deamination | Possible minor pathway in all species. wikipedia.org |
Note: This table is based on established metabolic pathways for related compounds, as direct experimental data for 4-Fluoroisocathinone is limited.
Metabolic Similarities and Divergences with Chemically Related Cathinones
The metabolism of 4-Fluoroisocathinone can be better understood by comparing it to its structural analogues. Key differences in chemical structure, such as the type of N-alkyl substituent and the para-substituent on the phenyl ring, lead to significant divergences in metabolic fate.
Comparison with 4-Fluoromethcathinone (4-FMC): 4-FMC, also known as flephedrone (B607461), is a close structural analogue that differs by the presence of an N-methyl group, making it a secondary amine. wikipedia.org
Similarity: The most prominent shared pathway is the reduction of the β-keto group to a β-hydroxy metabolite. caymanchem.com
Divergence: 4-FMC undergoes N-demethylation to yield 4-fluorocathinone, a major metabolic step that is impossible for 4-Fluoroisocathinone, which is a primary amine. This lack of an N-alkyl group makes 4-FIC a substrate for different enzymes compared to N-alkylated cathinones.
Comparison with Mephedrone (4-Methylmethcathinone): Mephedrone is one of the most well-studied synthetic cathinones and provides a valuable comparison.
Similarity: Both compounds are expected to undergo extensive β-keto reduction.
Divergence: Mephedrone has two primary metabolic pathways not available to 4-FIC: N-demethylation to its primary amine analogue and hydroxylation of the tolyl (4-methyl) group, which can be further oxidized to a carboxylic acid. The para-fluoro substituent on 4-FIC is more metabolically stable than the para-methyl group of mephedrone, making aromatic hydroxylation less favorable. frontiersin.org
Comparison with Pyrrolidinophenones (e.g., α-PVP): Cathinones containing a pyrrolidine (B122466) ring, such as α-pyrrolidinovalerophenone (α-PVP), represent another major structural class.
Divergence: The metabolism of α-PVP is dominated by hydroxylation of the pyrrolidine ring, followed by dehydrogenation to a lactam. This entire set of pathways is structurally impossible for 4-Fluoroisocathinone, highlighting how the nature of the nitrogen substituent fundamentally dictates the primary metabolic route.
Table 2: Comparative Overview of Primary Metabolic Pathways for Selected Cathinones
| Compound | β-Keto Reduction | N-Dealkylation | Ring Hydroxylation/ Oxidation | Other Key Pathways |
| 4-Fluoroisocathinone | Yes (Major) | Not Applicable | Minor (possible defluorination) | Deamination (minor) |
| Mephedrone | Yes (Major) | Yes (to 4-methylcathinone) | Yes (oxidation of tolyl group) | - |
| 4-Fluoromethcathinone (4-FMC) | Yes (Major) | Yes (to 4-fluorocathinone) | Minor | - |
| α-PVP | Yes (Major) | Not Applicable | - | Pyrrolidine ring hydroxylation and oxidation (Major) |
Legal and Forensic Science Implications of 4 Fluoroisocathinone Hydrochloride
Regulatory Challenges Posed by Unscheduled Novel Psychoactive Substances
The primary regulatory issue with NPS is that they exist in a legal grey area. Clandestine chemists create these substances by making slight modifications to the chemical structures of known illicit drugs, a process that can place the new compound outside the scope of existing drug control laws. campusdrugprevention.gov 4-Fluoroisocathinone (B13047321) (hydrochloride), also known as 4-FIC, is a prime example of this phenomenon. It is a compound designed to structurally mimic substituted cathinones and phenethylamines but is technically neither, a design intended to bypass current legal definitions. caymanchem.combertin-bioreagent.com This creates a significant lag between the appearance of a new substance on the illicit market and the legislative action required to control it.
As of the latest available information, 4-Fluoroisocathinone is not specifically listed under the United Nations' Single Convention on Narcotic Drugs of 1961 or the Convention on Psychotropic Substances of 1971. unodc.org Similarly, it is not explicitly scheduled under the United States Controlled Substances Act (CSA) or in the legislation of most individual nations. nih.govdea.gov The United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on NPS lists the substance but does not assign it a specific legal status or effect group. unodc.orgunodc.org
However, the lack of specific scheduling does not mean the substance is legal to produce, sell, or possess in all jurisdictions. Its legal status is often dictated by broader, more general legislative measures aimed at controlling NPS. For context, the positional isomer, 2-Fluoroisocathinone, is listed as a controlled substance in the United States, which may influence the legal interpretation of related compounds like 4-FIC. caymanchem.com
Table 1: Scheduling Status of 4-Fluoroisocathinone (hydrochloride)
| Jurisdiction | Scheduling Status | Notes |
|---|---|---|
| United Nations | Not Scheduled | Not listed in the Schedules of the 1961 or 1971 Conventions. unodc.org |
| United States | Not Explicitly Scheduled | May be treated as a controlled substance analogue under the Federal Analogue Act. dea.gov The isomer 2-Fluoroisocathinone is controlled. caymanchem.com |
| European Union | Not Explicitly Scheduled | Individual member states may have control measures under national laws or generic legislation. |
| United Kingdom | Potentially Controlled | Likely illegal to produce or supply under the Psychoactive Substances Act 2016, which covers any substance capable of producing a psychoactive effect. |
To combat the rapid emergence of NPS, many countries have moved away from substance-by-substance scheduling in favor of broader legislative tools. These responses generally fall into two categories:
Analogue Legislation: First enacted in the United States as the Federal Analogue Act of 1986, this approach allows any chemical that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as a Schedule I substance, provided it is intended for human consumption. dea.gov Under this act, a substance like 4-Fluoroisocathinone could be prosecuted as an analogue of controlled cathinones or phenethylamines. caymanchem.comdea.gov
Generic or Group-Based Scheduling: This approach, common in countries like the UK and Germany, bans entire families of chemicals based on a core chemical scaffold. By defining a general chemical structure and allowing for specific variations, these laws can control hundreds of potential NPS with a single piece of legislation.
Blanket Bans: The United Kingdom's Psychoactive Substances Act of 2016 represents one of the most comprehensive legislative responses. It makes it an offense to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect, with exemptions for substances like alcohol, tobacco, and caffeine.
These legislative frameworks are designed to close the loophole exploited by NPS manufacturers, making the specific scheduling status of a compound like 4-Fluoroisocathinone less relevant than its structural and intended psychoactive properties. nih.govfindlaw.com
Prevalence and Trends in Illicit Drug Markets and Seizures
The NPS market is highly dynamic, with substances rapidly appearing and disappearing in response to law enforcement pressure and legislative changes. researchgate.net Synthetic cathinones remain one of the largest and most monitored groups of NPS globally. wada-ama.orgfatf-gafi.org
There is currently a lack of specific epidemiological data, forensic case reports, or seizure statistics for 4-Fluoroisocathinone. This is common for newly emerged and relatively obscure NPS. While general data on synthetic cathinone (B1664624) seizures exists, specific data for this compound is not available in public reports from major drug monitoring agencies. The absence of data does not necessarily mean an absence of use, but rather that it may not have been specifically identified in forensic testing or is not prevalent enough to appear in aggregated statistics.
Table 2: Epidemiological and Seizure Data for 4-Fluoroisocathinone (hydrochloride)
| Data Type | Finding | Source |
|---|---|---|
| Seizure Statistics | No specific public data available for 4-Fluoroisocathinone. | N/A |
| Forensic Casework | No specific published case reports found for 4-Fluoroisocathinone. | N/A |
| General Trend | Synthetic cathinones are the second-largest group of NPS monitored in Europe and feature prominently in US seizures. fatf-gafi.orgdea.gov | fatf-gafi.orgdea.gov |
The emergence of 4-Fluoroisocathinone follows a well-established pattern in the NPS market. Clandestine laboratories innovate by modifying the structures of popular controlled substances. nih.govresearchgate.net The addition of a fluorine atom to a cathinone-like structure is a common modification intended to alter the compound's properties and legal status. mdpi.com
The pattern typically involves:
A popular drug (e.g., cathinone, mephedrone) is placed under international or national control.
Chemists synthesize new, unscheduled analogues by making slight molecular alterations.
These new substances, such as 4-Fluoroisocathinone, are marketed online as 'legal highs' or 'research chemicals' to circumvent regulations. caymanchem.combertin-bioreagent.comdea.gov
As law enforcement and forensic laboratories begin to identify the new compound, its popularity may rise until it too is subjected to legislative control, continuing the cycle. nih.gov
Forensic Toxicology and Law Enforcement Considerations
The proliferation of NPS like 4-Fluoroisocathinone presents significant challenges for both forensic scientists and law enforcement agencies.
For forensic toxicologists, the primary challenges include:
Identification: Identifying a novel, uncharacterized compound in a biological or seized sample is difficult. It requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcfsre.org While analytical reference standards for 4-Fluoroisocathinone are available for forensic and research purposes, laboratories must know to test for it. caymanchem.combertin-bioreagent.com
Lack of Pharmacological Data: Without data on the physiological and toxicological properties of a new substance, interpreting its presence in forensic casework is challenging. caymanchem.comresearchgate.net It is difficult for toxicologists to determine its role in events such as death or impaired driving. lacounty.gov
Polysubstance Use: NPS are often consumed with other substances, complicating the interpretation of toxicological results and the clinical management of intoxicated individuals. dea.govnih.gov
For law enforcement, the considerations include:
Detection: Field testing kits are typically unable to detect novel psychoactive substances, making on-the-spot identification nearly impossible.
Legal Prosecution: Prosecuting cases involving unscheduled analogues can be complex. Under analogue laws, the prosecution must prove not only that the substance was intended for human consumption but also that it is "substantially similar" to a controlled drug, which can be a high legal bar requiring expert testimony. dea.gov
Information Sharing: Rapid information sharing between law enforcement, forensic laboratories, and public health agencies through early warning systems is crucial for monitoring the emergence and spread of new substances like 4-Fluoroisocathinone. unodc.orgwada-ama.org
Analytical Challenges in Routine Forensic Screening
The detection of 4-Fluoroisocathinone (hydrochloride) in routine forensic screening is fraught with analytical challenges, many of which are common to the broader category of novel psychoactive substances. umw.edu.pl The constant influx of new and structurally similar compounds makes it difficult for laboratories to maintain up-to-date reference standards and analytical methods. umw.edu.plbohrium.com
A primary challenge lies in the existence of positional isomers of fluoroisocathinone (e.g., 2-fluoroisocathinone, 3-fluoroisocathinone). These isomers often exhibit nearly identical mass spectra under standard gas chromatography-mass spectrometry (GC-MS) conditions, which is a cornerstone technique in many forensic laboratories. researchgate.net This similarity makes their definitive identification and differentiation a significant hurdle, as legal controls can be highly specific to a particular isomeric form. researchgate.net Traditional screening methods, such as immunoassays, may also be ineffective as they often lack the specificity to detect these new compounds or may produce false-negative results. mlo-online.com
Furthermore, the complexity of seized drug samples, which may contain diluents, cutting agents, or a mixture of different psychoactive substances, can interfere with the analysis and detection of 4-Fluoroisocathinone. bohrium.com The lack of extensive toxicological data and established metabolic profiles for 4-Fluoroisocathinone further complicates its detection in biological samples, as analysts may not know which metabolites to target.
| Challenge | Description | Impact on Forensic Screening |
| Isomeric Differentiation | Positional isomers (e.g., 2-F, 3-F, 4-F) often produce nearly identical mass spectra with standard GC-MS. researchgate.net | High potential for misidentification or inability to distinguish between controlled and non-controlled isomers. |
| Lack of Reference Materials | As a novel substance, certified reference standards for 4-Fluoroisocathinone and its metabolites may not be readily available. umw.edu.pl | Inability to confirm the identity of the substance with certainty. |
| Matrix Effects | Seized materials and biological samples can contain other substances that interfere with the analysis. bohrium.com | Reduced sensitivity and accuracy of the analytical method. |
| Limited Metabolic Data | The metabolic fate of 4-Fluoroisocathinone in the human body is not well-documented. | Difficulty in identifying appropriate target metabolites for detection in biological samples like urine or blood. |
Development of Targeted Forensic Methods for Detection
To overcome the challenges in routine screening, the forensic science community is actively developing more specific and sensitive methods for the detection of 4-Fluoroisocathinone and its isomers. These targeted methods often rely on advanced analytical instrumentation and specialized techniques.
Gas chromatography-mass spectrometry (GC-MS) remains a widely used confirmatory technique. umw.edu.pl For isomeric differentiation, modifying the analytical approach, such as using lower electron ionization (EI) energy, can sometimes enhance the differences in mass spectra between isomers. researchgate.net Furthermore, the analysis of the resulting data with chemometric techniques, such as principal component analysis (PCA) and canonical discriminant analysis (CDA), has shown promise in distinguishing between closely related synthetic cathinone isomers. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly becoming the gold standard for the detection of NPS in biological samples. umw.edu.plnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the parent drug and its metabolites. umw.edu.pl The development of a targeted LC-MS/MS method for 4-Fluoroisocathinone would involve identifying specific precursor and product ion transitions that are unique to the molecule, thereby ensuring its unambiguous identification.
Other advanced techniques that have been explored for the differentiation of NPS isomers include:
Infrared Ion Spectroscopy (IRIS): This mass spectrometry-based technique can distinguish between isomers based on their unique infrared spectra. researchgate.net
Vapor-Phase Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This method provides structural information based on the absorption of infrared light, which can be used to differentiate between positional isomers. uva.nl
The successful implementation of these targeted methods relies on the availability of well-characterized reference materials for 4-Fluoroisocathinone.
| Analytical Technique | Principle of Detection | Application for 4-Fluoroisocathinone |
| GC-MS with Chemometrics | Statistical analysis of mass spectral data to identify subtle differences between isomers. researchgate.net | Differentiation of positional isomers of fluoroisocathinone. |
| LC-MS/MS | Highly selective and sensitive detection based on specific precursor-to-product ion transitions. umw.edu.plnih.gov | Confirmatory analysis and quantification in biological matrices. |
| Infrared Ion Spectroscopy (IRIS) | Isomer differentiation based on unique infrared spectra of the ions. researchgate.net | Unambiguous identification of specific isomers. |
| GC-FTIR | Structural elucidation based on the absorption of infrared radiation. uva.nl | Differentiation of isomers based on their distinct vibrational modes. |
International Cooperation in Monitoring and Control of Novel Psychoactive Substances
The global nature of the NPS market necessitates a coordinated international response. Organizations such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a pivotal role in monitoring the emergence of new substances like 4-Fluoroisocathinone and facilitating international cooperation. unodc.orgeuropa.eu
The UNODC's Early Warning Advisory (EWA) on NPS serves as a global platform for the collection and dissemination of information on new and emerging drugs. unodc.orgdrugsandalcohol.iewada-ama.org This system allows member states to share data on the identification, trafficking, and health consequences of NPS, enabling a more rapid and informed response to potential threats. When a substance like 4-Fluoroisocathinone is identified in multiple regions, the EWA can issue alerts to national authorities and forensic laboratories.
In the European Union, the EMCDDA operates an Early Warning System in conjunction with Europol and the EU Member States. europa.eu When a new psychoactive substance is detected, a formal notification is circulated, and if the substance is deemed to pose a significant risk, the EMCDDA can conduct a risk assessment. europa.eupolicycommons.net This assessment evaluates the health and social risks of the substance, which can then form the basis for a proposal to place the substance under control across the EU. europa.euojp.govdrugsandalcohol.ie
This international framework of information exchange and risk assessment is crucial for the timely implementation of control measures for substances like 4-Fluoroisocathinone. It allows for the sharing of analytical data, toxicological information, and law enforcement intelligence, which are essential for a comprehensive and effective global response to the challenges posed by NPS. unodc.org
Future Directions and Research Perspectives on 4 Fluoroisocathinone Hydrochloride
Advancements in In Vitro Pharmacological Modeling
The pharmacological understanding of NPS, including 4-Fluoroisocathinone (B13047321), is crucial for predicting their potential effects. Future research is moving beyond traditional animal models, which have limitations in translating findings to human physiology, towards more sophisticated in vitro systems. mdpi.com These advanced models offer higher throughput, cost-effectiveness, and reproducibility for screening compounds like 4-Fluoroisocathinone. mdpi.comwuxiapptec.com
Key advancements in this area include:
Organ-on-a-Chip (OOC) Technology: These microfluidic devices simulate the complex microenvironments of human organs, such as the liver, heart, or brain. mdpi.comwuxiapptec.com OOCs allow for the study of organ-specific responses to 4-Fluoroisocathinone and its metabolites, providing insights into potential organ-level toxicity and metabolic pathways. mdpi.com Multi-organ OOCs can even model the interactions between different organ systems. mdpi.com
3D Cell Cultures and Organoids: Three-dimensional cell cultures and organoids more accurately mimic the structure and function of human tissues compared to traditional 2D cell cultures. mdpi.comwuxiapptec.com These models can be used to assess the cellular effects and signaling pathway alterations induced by 4-Fluoroisocathinone in a more physiologically relevant context.
High-Throughput Screening (HTS) Assays: The development of automated HTS platforms using fluorometric, luminescent, and colorimetric readouts enables the rapid screening of large numbers of compounds. mdpi.com This is particularly useful for evaluating the pharmacological profiles of numerous 4-Fluoroisocathinone analogues and other NPS, testing their interactions with various receptors and transporters. nih.gov
Human-induced Pluripotent Stem Cells (iPSCs): The use of iPSCs allows for the creation of humanized in vitro models. mdpi.com These cells can be differentiated into various cell types (e.g., neurons, cardiomyocytes) to study the specific effects of 4-Fluoroisocathinone on human cells, potentially revealing individual differences in response.
These innovative in vitro models are pivotal in accelerating research, reducing the reliance on animal testing, and providing more accurate, human-relevant data on the pharmacology of emerging substances like 4-Fluoroisocathinone. mdpi.comwuxiapptec.com
Table 1: Comparison of In Vitro Pharmacological Models
| Model Type | Description | Advantages for NPS Research |
|---|---|---|
| Organ-on-a-Chip (OOC) | Microfluidic devices that mimic organ-level physiology. mdpi.com | Models complex organ functions and multi-organ interactions. mdpi.com |
| 3D Cell Cultures/Organoids | Self-organizing 3D structures that replicate tissue architecture. mdpi.com | Provides more physiologically relevant cellular context than 2D cultures. |
| High-Throughput Screening (HTS) | Automated platforms for rapid screening of many compounds. mdpi.com | Enables efficient evaluation of large numbers of NPS analogues. nih.gov |
| Human iPSCs | Reprogrammed stem cells that can form various human cell types. mdpi.com | Allows for the creation of humanized models to study compound effects. |
Enhanced Strategies for Metabolite Identification and Biomarker Discovery (forensic context)
In forensic toxicology, identifying the parent compound is often insufficient, as many NPS are rapidly metabolized in the body. Therefore, identifying metabolites is crucial for confirming exposure. clinicallab.comresearchgate.net Future strategies in this domain focus on improving analytical techniques and discovering specific biomarkers of consumption.
High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole/time-of-flight (LC-Q/TOF) mass spectrometry are becoming indispensable. researchgate.net HRMS provides accurate mass measurements, which aids in the structural elucidation of unknown metabolites without the immediate need for reference standards. nih.govresearchgate.net This allows for retrospective analysis of data, where previously collected data can be re-examined for newly identified metabolites. researchgate.net
Metabolomics Approaches: Untargeted and targeted metabolomics are powerful tools for biomarker discovery. nih.govmdpi.comnih.gov By comparing the metabolic profiles of individuals exposed to a substance with a control group, researchers can identify unique metabolic fingerprints or specific biomarkers associated with 4-Fluoroisocathinone use. nih.gov These biomarkers could be specific metabolites or alterations in endogenous metabolic pathways, such as sphingolipid or glycerophospholipid metabolism. nih.gov
In Vitro and In Vivo Metabolism Studies: To understand how 4-Fluoroisocathinone is processed in the body, controlled in vitro studies using human liver microsomes and other enzyme systems are essential. clinicallab.comnih.gov These studies help predict the major metabolic pathways, such as N-dealkylation, hydroxylation, and glucuronidation, which are common for synthetic cathinones. nih.gov The findings can then be confirmed through in vivo studies in animal models. clinicallab.com For example, studies on related cathinones have shown that β-keto reduction is a common metabolic step, leading to dihydro-metabolites that may be more stable in biological samples. caymanchem.comresearchgate.net
Advanced Analytical Techniques: The continuous development of analytical methods, including sophisticated sample preparation techniques and novel chromatographic separations, is necessary to handle the complexity of biological matrices and the structural diversity of NPS. clinicallab.comchromatographyonline.com This includes methods to differentiate between positional isomers, which can have different pharmacological and toxicological properties. researchgate.net
Table 2: Key Metabolic Reactions for Synthetic Cathinones
| Metabolic Reaction | Description | Relevance to 4-Fluoroisocathinone |
|---|---|---|
| β-Keto Reduction | Conversion of the ketone group to a hydroxyl group. caymanchem.com | A primary metabolic pathway for many cathinones, producing alcohol metabolites. |
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring or alkyl side chain. nih.gov | Increases water solubility for excretion. |
| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. nih.gov | Can produce active metabolites; relevant if the nitrogen is substituted. |
| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). nih.gov | A major pathway for detoxification and elimination of metabolites. |
Innovative Approaches to Chemical Synthesis and Analogue Design
The synthesis of NPS like 4-Fluoroisocathinone is often driven by the desire to create substances that circumvent existing drug laws. researchgate.net Understanding these synthetic routes is crucial for forensic intelligence and for predicting which new analogues might appear on the market.
A common synthetic route for many cathinones involves a Friedel-Crafts acylation, followed by α-bromination and subsequent reaction with an appropriate amine to yield the final product, which is often isolated as a hydrochloride salt. acs.org For 4-Fluoroisocathinone, this would likely start with fluorobenzene.
Future research in this area includes:
Retrosynthetic Analysis: Applying computational tools to perform retrosynthetic analysis can help predict the likely precursors and synthesis pathways used in clandestine laboratories. This information is vital for law enforcement to monitor and control the sale of precursor chemicals.
Analogue Generation: Researchers are studying how small structural modifications affect a compound's properties. For synthetic cathinones, key modifications include:
Ring Substitutions: Adding different groups (like the fluorine atom in 4-Fluoroisocathinone) to the phenyl ring can significantly alter a compound's interaction with monoamine transporters. acs.org
N-Alkylation: Modifying the alkyl group on the nitrogen atom can impact stimulant activity. nih.gov
α-Substituents: Changing the group on the carbon atom adjacent to the carbonyl can influence whether the compound acts as a reuptake inhibitor or a releasing agent. nih.gov
Conformational Constraint: Creating more rigid analogues of flexible molecules like cathinones can help researchers understand the specific three-dimensional shape required for biological activity. nih.gov
By systematically exploring these modifications, chemists can design libraries of potential analogues and study their structure-activity relationships (SAR), providing valuable data for predictive modeling. nih.govnih.gov
Development of Predictive Models for Novel Psychoactive Substance Characteristics
Given the rapid emergence of NPS, it is impractical to conduct full pharmacological and toxicological studies on every new compound. nih.gov Therefore, the development of predictive computational models is a critical area of research. These in silico tools aim to forecast the properties of new substances before they are widely encountered.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For synthetic cathinones, QSAR studies have shown that factors like the size and electronic properties of substituents on the phenyl ring can determine the compound's selectivity for dopamine (B1211576) transporters (DAT) versus serotonin (B10506) transporters (SERT). acs.org These models can be used to predict the potency and selectivity of new analogues like 4-Fluoroisocathinone. nih.govyoutube.comyoutube.com
Deep Learning and Artificial Intelligence (AI): More advanced AI and deep learning models are being developed to predict the characteristics of NPS. mdpi.com These models can be trained on large datasets of known substances to learn complex relationships between chemical structures and their effects. ualberta.ca For example, generative models like DarkNPS and prediction systems like PS²MS can forecast the mass spectra of hypothetical NPS, which can be invaluable for forensic laboratories trying to identify unknown substances. ualberta.caresearchgate.netacs.org
Predictive Toxicology: Computational models are also being developed to predict the potential toxicity of NPS, including neurotoxicity, cardiotoxicity, and hepatotoxicity. researchgate.net By curating datasets of chemical structures and known toxicity data, researchers can train models to flag potentially harmful new compounds early on. researchgate.net
Table 3: Predictive Modeling Approaches for NPS
| Model Type | Application | Example |
|---|---|---|
| QSAR | Predicts biological activity (e.g., transporter affinity) based on chemical structure. nih.gov | Correlating substituent size with DAT/SERT selectivity. acs.org |
| Generative AI Models | Generates structures of potential new NPS and predicts their properties. mdpi.comresearchgate.net | DarkNPS, which predicts mass spectra of novel compounds. researchgate.net |
| Predictive Toxicology | Forecasts potential adverse health effects (e.g., cardiotoxicity). researchgate.net | Building models based on known toxicity profiles of existing NPS. researchgate.net |
Collaborative Research Initiatives for Comprehensive Understanding of NPS
The global and dynamic nature of the NPS market necessitates a coordinated, international response. mdpi.comnps-info.org No single research group or country can address this challenge alone. Collaborative initiatives are essential for sharing information, resources, and expertise.
International Monitoring and Data Sharing: Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operate early warning systems to track the emergence of new NPS worldwide. nih.govnps-info.org These systems rely on data submitted by national forensic laboratories and law enforcement agencies.
Global Research Networks: Initiatives like Project ION (International Operations on NPS) by the International Narcotics Control Board (INCB) facilitate the real-time exchange of operational intelligence on suspicious shipments and trafficking of NPS among member states. incb.org Such networks strengthen international partnerships and help identify global trafficking hubs. incb.org
Multidisciplinary Research Consortia: Addressing the NPS problem requires expertise from various fields, including chemistry, pharmacology, toxicology, public health, and computer science. frontiersin.org Research consortia that bring together experts from these different disciplines can foster a more holistic understanding of the problem and develop more effective responses. nih.gov These collaborations can lead to the development of public health research recommendations and evidence-based policies. nih.gov
Public-Private Partnerships: Collaboration between government agencies, academic institutions, and private industry (e.g., analytical instrument manufacturers) can accelerate the development of new technologies and methods for NPS detection and analysis.
These collaborative efforts are fundamental to staying ahead of the curve, enabling a proactive rather than reactive approach to the challenges posed by 4-Fluoroisocathinone and other novel psychoactive substances. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-fluoroisocathinone hydrochloride in laboratory settings?
- Methodological Answer : Follow OSHA Hazard Communication Standard guidelines (29 CFR 1910.1200) for carcinogenic substances. Use tightly sealed goggles, nitrile gloves, and respiratory protection (e.g., NIOSH-approved filters) during handling. Store in a locked, ventilated area to prevent accidental exposure. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Q. How should researchers design experiments to validate the purity of synthesized 4-fluoroisocathinone hydrochloride?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified reference standards.
- NMR : Confirm structural integrity via - and -NMR, focusing on fluorinated aromatic peaks and hydrochloride counterion signals.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS in positive ion mode) and fragmentation patterns .
Q. What are the best practices for synthesizing 4-fluoroisocathinone hydrochloride to maximize yield and minimize impurities?
- Methodological Answer : Optimize reaction conditions using a stepwise approach:
- Etherification : React 4-fluorophenylacetone with bromine in anhydrous THF under nitrogen.
- Amination : Introduce dimethylamine gas at controlled temperatures (0–5°C) to avoid side reactions.
- Acidification : Precipitate the hydrochloride salt using HCl gas in ethyl acetate, followed by recrystallization in ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for 4-fluoroisocathinone hydrochloride across studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
- Compare batch purity (e.g., via COA documentation).
- Normalize data to molar concentrations to account for salt form variability.
- Replicate key assays (e.g., dopamine transporter inhibition) under standardized conditions (pH 7.4, 37°C) .
Q. What strategies are effective for isolating enantiomers of 4-fluoroisocathinone hydrochloride, and how do their bioactivities differ?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase.
- Enzymatic Resolution : Incubate racemic mixture with lipase B (Candida antarctica) to selectively esterify one enantiomer.
- Bioactivity Profiling : Test isolated enantiomers in vitro (e.g., neuronal uptake assays) to identify stereospecific effects on monoamine transporters .
Q. How can thermal decomposition products of 4-fluoroisocathinone hydrochloride be characterized for forensic toxicology studies?
- Methodological Answer :
- Pyrolysis-GC/MS : Heat samples to 300°C in inert atmosphere and monitor for fluorinated aromatic amines (e.g., 4-fluoroamphetamine).
- FTIR : Identify HCl gas emission peaks (∼2900 cm) and carbonyl byproducts.
- Cross-Validate : Compare degradation profiles with controlled reference samples .
Q. What methodologies are recommended for detecting 4-fluoroisocathinone hydrochloride in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use SPE cartridges (e.g., Strata-X-C) for plasma/urine extraction.
- LC-QTOF-MS : Employ a 2.1 mm × 100 mm HSS T3 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for [M+H] ion (m/z 212.1) and fragment ions (m/z 123.0, 95.1).
- Matrix Effects : Quantify using deuterated internal standards (e.g., 4-fluoroisocathinone-d) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
